Saikosaponin B3

Übersicht

Beschreibung

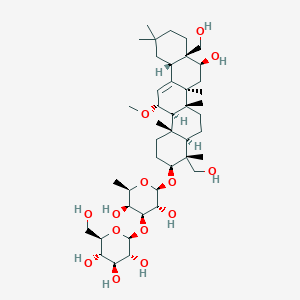

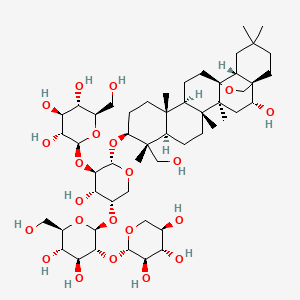

Saikosaponin B3 ist ein Triterpensaponin, das aus den Wurzeln von Bupleurum falcatum L. isoliert wird, einer Pflanze, die in der traditionellen chinesischen Medizin häufig verwendet wird . Diese Verbindung ist für ihre verschiedenen pharmakologischen Eigenschaften bekannt, darunter entzündungshemmende, antivirale und immunmodulatorische Wirkungen .

Wissenschaftliche Forschungsanwendungen

Saikosaponin B3 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es hemmt die ACTH-induzierte Lipolyse in Fettzellen und moduliert die Zytokinproduktion und die Konzentration reaktiver Sauerstoffspezies (ROS) . Die Verbindung interagiert auch mit Proteinen wie Katalase und Checkpoint-Kinase 1 und spielt eine Rolle bei der Zellhomöostase und der DNA-Schadensantwort .

Ähnliche Verbindungen:

Saikosaponin A: Bekannt für seine starken entzündungshemmenden Wirkungen durch Modulation der Zytokin- und ROS-Produktion.

Saikosaponin D: Zeigt antitumorale Wirkungen durch Hemmung der Zellproliferation und Induktion von Apoptose und Autophagie.

Saikosaponin U und V: Zeigen Potenzial als unterstützende Behandlungen für COVID-19 durch molekulare Docking- und Dynamikstudien.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Hemmung der ACTH-induzierten Lipolyse und seiner Rolle bei der Modulation von Immunantworten . Seine einzigartige molekulare Struktur und seine bioaktiven Eigenschaften machen es zu einer wertvollen Verbindung sowohl in der traditionellen als auch in der modernen Medizin .

Wirkmechanismus

Target of Action

Saikosaponin B3, a triterpene saponin, is known to interact with several targets. These targets play crucial roles in processes such as cell proliferation, apoptosis, and migration .

Mode of Action

It is known to inhibit acth-induced lipolysis in fat cells . Related compounds like Saikosaponin-d have been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion .

Pharmacokinetics

Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

Many saikosaponins, including this compound, have exhibited very potent anti-inflammatory, hepatoprotective, and immunomodulatory activities both in vivo and in vitro .

Biochemische Analyse

Biochemical Properties

Saikosaponin B3 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of adrenocorticotropic hormone (ACTH)-induced lipolysis in adipocytes . This interaction suggests that this compound may modulate lipid metabolism by affecting enzyme activity. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its biosynthesis and metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in lipid metabolism and inflammatory responses . It also impacts cell signaling pathways such as the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways, which play critical roles in immune response and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity. For instance, it has been shown to interact with the Janus kinase-3 (JAK3) enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced inflammation and improved immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been observed to result in sustained modulation of gene expression and cellular metabolism, indicating its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and immunomodulatory activities. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.

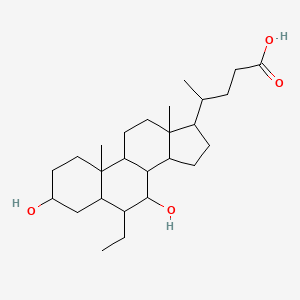

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The metabolic pathways of this compound also involve the modulation of metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound has been shown to interact with transporters involved in lipid metabolism, facilitating its distribution to lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound has been observed to localize in lipid droplets and other subcellular structures involved in lipid metabolism . This localization is essential for its role in modulating lipid metabolic processes and other cellular functions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Saikosaponinen, einschließlich Saikosaponin B3, beinhaltet die Herstellung von Aglykonen aus Oleanolsäure, gefolgt von regioselektiver Glykosylierung, um das β-(1→3)-verknüpfte Disaccharidfragment zu konstruieren . Der Prozess umfasst eine effiziente Gold(I)-katalysierte Glykosylierung, um die Glykane an die Aglykone zu installieren .

Industrielle Produktionsmethoden: Die industrielle Extraktion von Saikosaponinen aus Bupleuri Radix erfolgt durch Ultraschallextraktion unter Verwendung einer 5%igen Ammoniak-Methanol-Lösung als Extraktionsmittel. Die optimalen Bedingungen umfassen ein Material-Flüssigkeits-Verhältnis von 1:40, eine Temperatur von 46,66 °C, eine Extraktionszeit von 65,07 Minuten und eine Ultraschallleistung von 345,56 W .

Analyse Chemischer Reaktionen

Reaktionstypen: Saikosaponin B3 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Acetonitril, Ameisensäure und Stickstoff für die Desolvatisierung . Die Bedingungen beinhalten häufig die chromatographische Trennung auf einer UPLC BEH-Säule mit einer mobilen Phase, die aus Acetonitril und Wasser besteht, die 0,1 % Ameisensäure enthalten .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Saikosaponin-Derivate, die mit Techniken wie UPLC-MS/MS analysiert werden .

Vergleich Mit ähnlichen Verbindungen

Saikosaponin A: Known for its strong anti-inflammatory effects by modulating cytokine and ROS production.

Saikosaponin D: Exhibits antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy.

Saikosaponin U and V: Show potential as adjuvant treatments for COVID-19 through molecular docking and dynamics studies.

Uniqueness: Saikosaponin B3 is unique due to its specific inhibition of ACTH-induced lipolysis and its role in modulating immune responses . Its distinct molecular structure and bioactive properties make it a valuable compound in both traditional and modern medicine .

Eigenschaften

IUPAC Name |

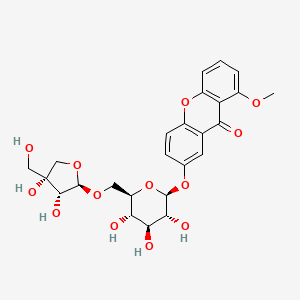

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQYFMRUYWFXGT-ZGFARVGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316913 | |

| Record name | Saikosaponin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58316-42-0 | |

| Record name | Saikosaponin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)

![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)

![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)